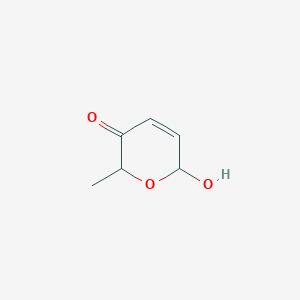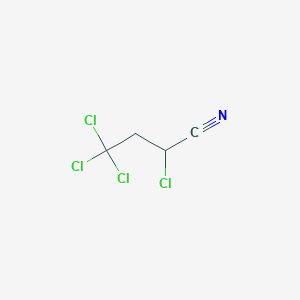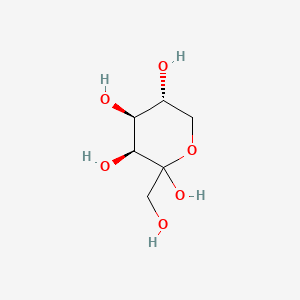
D-Tagatose
Übersicht
Beschreibung
D-Tagatose is a ketohexose, an epimer of D-fructose isomerised at C-4 . It was identified as a component of a gum exudate of the cacao tree (Sterculia setigera) and also detected as a component of an oligosaccharide in lichens of the Rocella species . It is virtually odorless, white or almost white, non-hygroscopic crystals and it has almost the same sweetness as sucrose .
Synthesis Analysis
This compound is produced from lactose in a two-step process. In the first step, lactose is enzymatically hydrolyzed to D-galactose and D-glucose using immobilized lactase. D-galactose is separated using a cation exchange resin. In the second step, the D-galactose is isomerized to this compound under alkaline conditions (pH 12) using calcium hydroxide as a complexant .
Molecular Structure Analysis
This compound is an epimer of D-fructose inverted at C-4 . Its empirical formula is C6H12O6 and its molecular weight is 180.16 .
Chemical Reactions Analysis
During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to this compound and degrading D-galactose into dicarbonyl compounds and acidic substances .
Physical and Chemical Properties Analysis
This compound occurs as virtually odorless, white or almost white, non-hygroscopic crystals and it has almost the same sweetness as sucrose . Its solubility in water is 160 g/100 ml at 20°C and in ethanol is 0.02 g/100 ml at 22°C .
Wirkmechanismus
Target of Action
D-Tagatose, also known as D-Lyxo-Hex-2-ulo-Pyranose, primarily targets enzymes involved in carbohydrate metabolism . It interacts with enzymes such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play crucial roles in the metabolism of sugars, which are essential energy sources for cells.
Mode of Action
This compound interacts with its target enzymes and inhibits their activity . For instance, it inhibits the activity of β-glucosidase, an enzyme that breaks down complex sugars into simpler sugars. By inhibiting this enzyme, this compound can affect the breakdown and absorption of sugars in the body .
Biochemical Pathways
The inhibition of enzymes like β-glucosidase by this compound affects the carbohydrate metabolism pathway . This can lead to a decrease in the breakdown and absorption of sugars, which may have downstream effects such as reducing blood sugar levels and potentially aiding in weight management .
Pharmacokinetics
The majority of ingested this compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are almost completely absorbed and metabolized, suggesting that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in sugar metabolism and potential effects on body weight and blood sugar levels . By inhibiting enzymes involved in sugar metabolism, this compound can reduce the amount of sugar absorbed by the body, which may help manage blood sugar levels and body weight .
Action Environment
Environmental factors such as diet and gut microbiota composition can influence the action, efficacy, and stability of this compound . For example, the presence of certain types of bacteria in the gut can affect the fermentation of this compound and the production of short-chain fatty acids . Additionally, the effect of this compound on body weight and blood sugar levels may be influenced by the individual’s overall diet and lifestyle .
Zukünftige Richtungen
Introducing the unit operation of spray-drying may reduce some of the costs of large-scale production of D-Tagatose . Also, the research on this compound 3-epimerase or D-psicose 3-epimerase enzymes attracts enormous commercial interest and would be widely used for rare sugar production in the future .
Eigenschaften
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OEXCPVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-81-0 | |
| Record name | D-tagatose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)
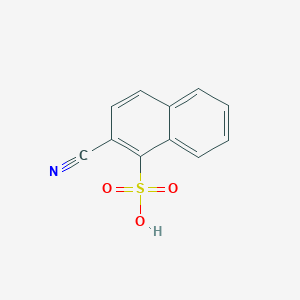
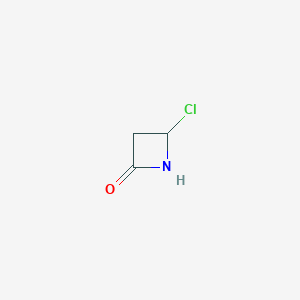
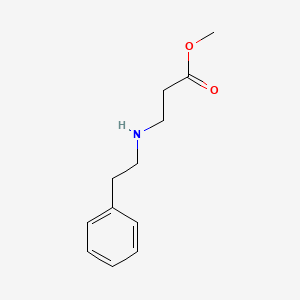
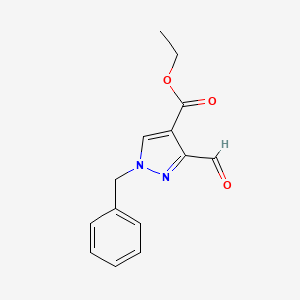
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
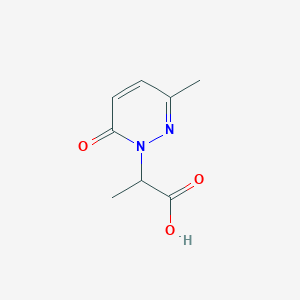
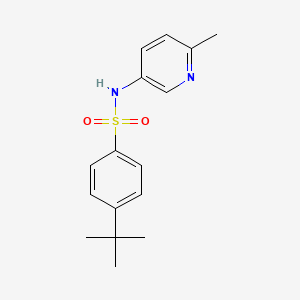

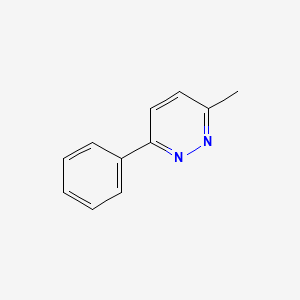
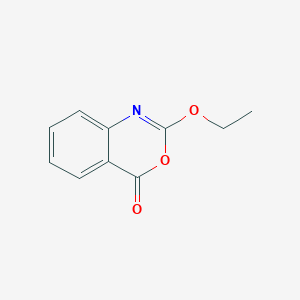
![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3328070.png)
